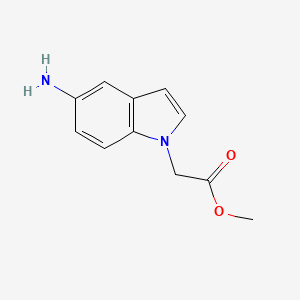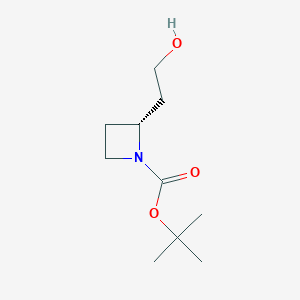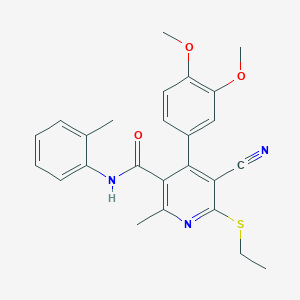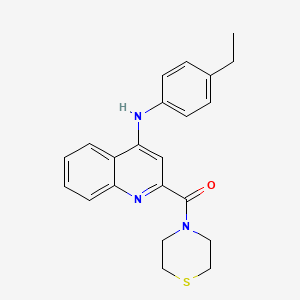![molecular formula C26H23NO6 B2654008 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide CAS No. 879478-50-9](/img/structure/B2654008.png)
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains functional groups such as amide, ether, and ketone. The presence of the chromen-2-yl group suggests that it might be a derivative of chromone, a class of compounds known for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of similar compounds often involves computational methods like Density Functional Theory (DFT) for optimization and analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation and cleavage of bonds, particularly C-C and C-O bonds .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility in various solvents can be determined experimentally. Some similar compounds are reported to have low solubility in water and high solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Studies
Studies have focused on the synthesis and characterization of chromenone crown ethers and related compounds, demonstrating methods for preparing novel chromen derivatives and analyzing their complexation behaviors. For example, Gündüz et al. (2006) detailed the synthesis of novel 3-methoxyphenyl chromenone crown ethers and evaluated their complexation with Na+ and K+ ions using conductometry, showcasing the compound's potential in creating selective ion receptors (Gündüz et al., 2006).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been extensively studied through X-ray diffraction and other analytical methods. For instance, Bruno et al. (2010) determined the crystal structure of a functionalized enol lactone containing a protected α-amino acid, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Bruno et al., 2010).
Antimalarial and Antioxidant Properties
Research into compounds with a similar backbone structure has also identified potential biological activities. For example, Boonlaksiri et al. (2000) isolated a prenylated stilbene from Artocarpus integer showing antimalarial activity against Plasmodium falciparum, suggesting the possibility of antimalarial applications for related compounds (Boonlaksiri et al., 2000).
Novel Ligands and Receptor Studies
Further, Thimm et al. (2013) synthesized a potent and selective GPR35 agonist, demonstrating the potential of chromene derivatives as tools for studying orphan G protein-coupled receptors, which could lead to the development of new therapeutic agents (Thimm et al., 2013).
COX-2 Inhibition for Anti-Inflammatory Applications
Rullah et al. (2015) characterized a chromen-4-one derivative as a selective COX-2 inhibitor, illustrating the compound's potential in anti-inflammatory drug development (Rullah et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-8-7-10-18-23(28)22(16-12-13-20(31-3)21(14-16)32-4)26(33-24(15)18)27-25(29)17-9-5-6-11-19(17)30-2/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOFPQQCXJUTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2653931.png)
![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)
![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)

![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)